molecular formula C12H21NO B1518569 2-(Azepan-1-yl)cyclohexan-1-one CAS No. 1157735-52-8

2-(Azepan-1-yl)cyclohexan-1-one

Cat. No. B1518569
M. Wt: 195.3 g/mol
InChI Key: IJRYZNMWTAVFKX-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)cyclohexan-1-one is a cyclic amine and ketone hybrid compound. It has a molecular weight of 195.3 . The IUPAC name for this compound is 2-(1-azepanyl)cyclohexanone .


Molecular Structure Analysis

The InChI code for 2-(Azepan-1-yl)cyclohexan-1-one is 1S/C12H21NO/c14-12-8-4-3-7-11(12)13-9-5-1-2-6-10-13/h11H,1-10H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(Azepan-1-yl)cyclohexan-1-one is a liquid at room temperature .

Scientific Research Applications

Synthesis and Detection in Designer Drugs

One study focused on the identification and analysis of new compounds in unregulated drugs found in the Tokyo area, highlighting the use of azepane isomers in the synthesis of designer drugs. This research underlines the importance of analytical chemistry in monitoring and identifying novel psychoactive substances (Nakajima et al., 2012).

Advances in Peptide Chemistry

Research into peptidotriazoles on solid phases demonstrates the utility of azepane derivatives in peptide synthesis, specifically through the regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This methodology enables the integration of triazole units into peptides, potentially expanding the toolkit for drug design and development (Tornøe et al., 2002).

Novel Synthetic Routes in Organic Chemistry

A novel phosphine-catalyzed intermolecular cyclization method was reported for the construction of benzo[b]azepin-3-ones, showcasing the versatility of azepane derivatives in facilitating the synthesis of complex organic molecules. Such methodologies contribute to the development of new pharmaceuticals and materials (Zhang et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(azepan-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-12-8-4-3-7-11(12)13-9-5-1-2-6-10-13/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRYZNMWTAVFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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